[3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine
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Overview
Description
3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C₁₀H₁₄N₄S and a molecular weight of 222.31 g/mol . This compound features both imidazole and thiazole rings, which are known for their biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 1,3-thiazol-5-ylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and thiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or thiol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
Uniqueness
3-(1H-Imidazol-1-yl)propylamine: is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N4S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H14N4S/c1(4-14-5-3-12-8-14)2-11-6-10-7-13-9-15-10/h3,5,7-9,11H,1-2,4,6H2 |
InChI Key |
CQJFADMOGOMIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNCC2=CN=CS2 |
Origin of Product |
United States |
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